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molecular formula C12H16BrFN2O2S B8292575 1-(3-bromo-4-fluorophenylsulfonyl)-N,N-dimethylpyrrolidin-3-amine

1-(3-bromo-4-fluorophenylsulfonyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B8292575
M. Wt: 351.24 g/mol
InChI Key: NTVKGHWHAMNBPY-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

A solution of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (Combi-blocks) (250 mg, 0.91 mmol), N,N-dimethylpyrrolidin-3-amine (218 mg, 1.9 mmol) in tetrahydrofuran (5.7 mL) was stirred at ambient temperature for 16 hours. The solvent was evaporated and residue was purified by flash chromatography (silica gel, dichloromethane/gradient with MeOH) to afford the title compound (220 mg, 69% yield).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[CH3:13][N:14]([CH3:20])[CH:15]1[CH2:19][CH2:18][NH:17][CH2:16]1>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([N:17]2[CH2:18][CH2:19][CH:15]([N:14]([CH3:20])[CH3:13])[CH2:16]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
218 mg
Type
reactant
Smiles
CN(C1CNCC1)C
Name
Quantity
5.7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue was purified by flash chromatography (silica gel, dichloromethane/gradient with MeOH)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)N1CC(CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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